2-Amino-5-{[(3,5-dichloropyridin-2-yl)amino]methyl}phenol
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Overview
Description
2-Amino-5-{[(3,5-dichloropyridin-2-yl)amino]methyl}phenol is a complex organic compound that features both amino and phenol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-{[(3,5-dichloropyridin-2-yl)amino]methyl}phenol typically involves multi-step organic reactions. One common method starts with the preparation of 3,5-dichloropyridin-2-amine, which is then reacted with formaldehyde and 2-aminophenol under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-{[(3,5-dichloropyridin-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino and phenol groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-Amino-5-{[(3,5-dichloropyridin-2-yl)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Amino-5-{[(3,5-dichloropyridin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s phenol group can also participate in hydrogen bonding and other interactions that stabilize its binding to targets .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,5-dichloropyridine: Shares the pyridine core but lacks the phenol group.
2-Aminophenol: Contains the phenol group but lacks the pyridine moiety.
3,5-Dichloroaniline: Contains the dichloropyridine structure but lacks the amino and phenol groups.
Uniqueness
2-Amino-5-{[(3,5-dichloropyridin-2-yl)amino]methyl}phenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
920512-01-2 |
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Molecular Formula |
C12H11Cl2N3O |
Molecular Weight |
284.14 g/mol |
IUPAC Name |
2-amino-5-[[(3,5-dichloropyridin-2-yl)amino]methyl]phenol |
InChI |
InChI=1S/C12H11Cl2N3O/c13-8-4-9(14)12(17-6-8)16-5-7-1-2-10(15)11(18)3-7/h1-4,6,18H,5,15H2,(H,16,17) |
InChI Key |
LQCUGIOAMBWMHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNC2=C(C=C(C=N2)Cl)Cl)O)N |
Origin of Product |
United States |
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